molecular formula C22H20ClN5OS B2955000 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 886926-18-7

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2955000
CAS RN: 886926-18-7
M. Wt: 437.95
InChI Key: FTUDTRXUVODTIE-UHFFFAOYSA-N
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Description

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5OS and its molecular weight is 437.95. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Crystal Structure

A study on the synthesis and crystal structure of related compounds demonstrates the methodology of creating novel molecules through the reaction of specific precursor chemicals. These processes yield compounds characterized by their unique crystalline structures and chemical properties, providing insights into the potential applications in developing new pharmaceuticals and materials (Xue et al., 2008).

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds incorporating a thiadiazole moiety indicates the versatility of such molecules for potential use in insecticidal applications. These synthesized compounds are explored for their effectiveness against specific pests, suggesting their application in agricultural and pest management sectors (A. Fadda et al., 2017).

Cascade Reactions for Heterocyclic Syntheses

Another aspect of research focuses on utilizing thioureido-acetamides in cascade reactions to efficiently produce various heterocyclic compounds. This approach highlights the atom economy and the potential for creating structurally diverse molecules with possible applications in drug development and materials science (J. Schmeyers & G. Kaupp, 2002).

Antimicrobial Activity

Studies also explore the antimicrobial activity of novel triazole compounds containing thioamide groups. These compounds have shown effectiveness against fungal infections and possess plant growth-regulating properties, indicating their potential use in pharmaceuticals and agriculture (Li Fa-qian et al., 2005).

Antitumor and Antioxidant Activities

Research into the synthesis and biological evaluation of certain novel nitrogen heterocycles, including thiophene, pyrimidine, and coumarin derivatives, has revealed promising antitumor and antioxidant activities. These findings underscore the therapeutic potential of such compounds in treating cancer and managing oxidative stress-related conditions (W. Hamama et al., 2013).

properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-16-4-10-19(11-5-16)24-21(29)15-30-22-26-25-20(28(22)27-12-2-3-13-27)14-17-6-8-18(23)9-7-17/h2-13H,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUDTRXUVODTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.